molecular formula C15H15ClN4OS B7833685 4-(4-CHLOROPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833685
M. Wt: 334.8 g/mol
InChI Key: DTYZFKTZFNEKMV-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyethylamino group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c1-21-8-7-18-14-12(9-17)13(19-15(20-14)22-2)10-3-5-11(16)6-4-10/h3-6H,7-8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYZFKTZFNEKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyethylamino Group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine under appropriate conditions.

    Incorporation of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using a suitable thiol reagent.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-[(2-ethoxyethyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(4-Chlorophenyl)-6-[(2-methoxyethyl)amino]-2-(ethylthio)pyrimidine-5-carbonitrile

Uniqueness

4-(4-CHLOROPHENYL)-6-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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